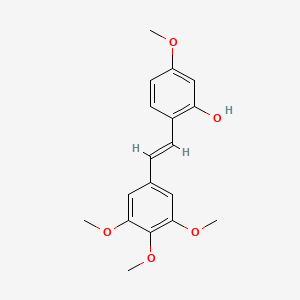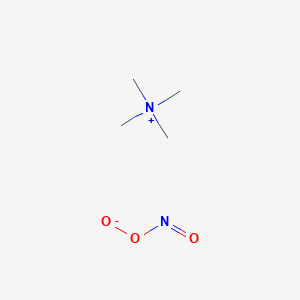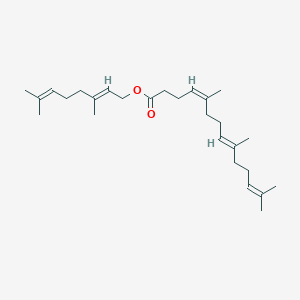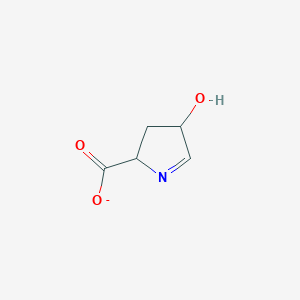
1-Pyrroline-3-hydroxy-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyrroline-3-hydroxy-5-carboxylate is conjugate base of 1-pyrroline-3-hydroxy-5-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1-pyrroline-3-hydroxy-5-carboxylic acid.
Scientific Research Applications
Chromatographic Analysis
1-Pyrroline-3-hydroxy-5-carboxylate has been analyzed using amino acid chromatography, demonstrating its stability and measurability in complex biological mixtures (Heacock et al., 1975).
Enzyme Inhibition Studies
This compound acts as a strong reversible inhibitor of glucosamine-6-phosphate synthase, illustrating its biochemical significance and potential for therapeutic applications (Bearne & Wolfenden, 1995).
Role in Human Physiology
1-Pyrroline-5-carboxylate, a related compound, plays a regulatory role in various tissues. Its levels in human plasma, urine, and saliva have been quantified, highlighting its importance as a biomarker (Fleming et al., 1984).
Structural Biology
The crystal structure of human pyrroline-5-carboxylate reductase, which catalyzes the conversion of 1-pyrroline-5-carboxylate, has been elucidated, providing insights into enzyme mechanisms and drug development (Meng et al., 2006).
Metabolic Pathways
1-Pyrroline-5-carboxylate is an intermediate in the metabolism of proline, ornithine, and glutamic acid, playing a pivotal role in amino acid metabolism (Smith et al., 1977).
Biochemical Assays
Pyrroline-5-carboxylate reductase, an enzyme involved in its metabolism, has been extensively studied for its distribution in various organisms and its potential as a target for biochemical assays (Greenberg, 1962).
Properties
Molecular Formula |
C5H6NO3- |
|---|---|
Molecular Weight |
128.11 g/mol |
IUPAC Name |
4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/p-1 |
InChI Key |
WFOFKRKDDKGRIK-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C=NC1C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone](/img/structure/B1260450.png)
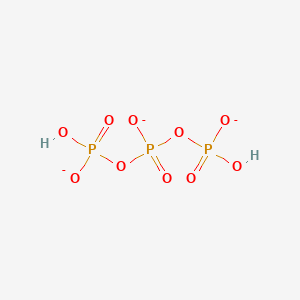

![sodium;2-[22-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-22-oxodocosan-6-yl]oxy-2-oxoacetate](/img/structure/B1260454.png)
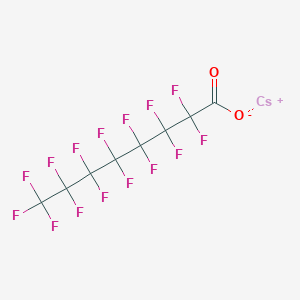

![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
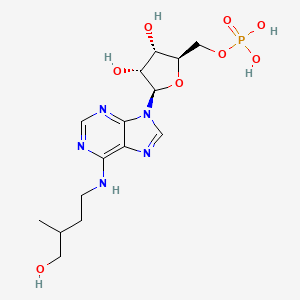
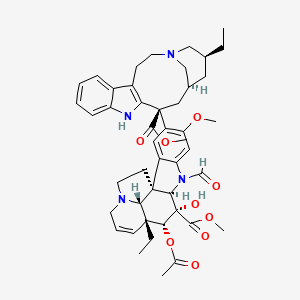
![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
